molecular formula C6H12ClFN2O B6603045 N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride CAS No. 2307692-66-4

N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride

Cat. No.: B6603045
CAS No.: 2307692-66-4
M. Wt: 182.62 g/mol
InChI Key: PTGMIYPVPJXLQD-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C6H11FN2O·HCl It is known for its unique structure, which includes a fluorocyclobutyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride typically involves the following steps:

    Formation of the Fluorocyclobutyl Intermediate: The initial step involves the preparation of the fluorocyclobutyl intermediate. This can be achieved through the fluorination of a cyclobutyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Ethanimidamide: The fluorocyclobutyl intermediate is then coupled with ethanimidamide in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.

    Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or osmium tetroxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-[(1r,3s)-3-chlorocyclobutyl]ethanimidamide hydrochloride
  • N’-hydroxy-2-[(1r,3s)-3-bromocyclobutyl]ethanimidamide hydrochloride
  • N’-hydroxy-2-[(1r,3s)-3-methylcyclobutyl]ethanimidamide hydrochloride

Uniqueness

N’-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-(3-fluorocyclobutyl)-N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O.ClH/c7-5-1-4(2-5)3-6(8)9-10;/h4-5,10H,1-3H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGMIYPVPJXLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1F)C/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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